N-Benzyl-N-isopropyl-4-methoxybenzamide N-Benzyl-N-isopropyl-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13563706
InChI: InChI=1S/C18H21NO2/c1-14(2)19(13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3
SMILES: CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol

N-Benzyl-N-isopropyl-4-methoxybenzamide

CAS No.:

Cat. No.: VC13563706

Molecular Formula: C18H21NO2

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-isopropyl-4-methoxybenzamide -

Specification

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
IUPAC Name N-benzyl-4-methoxy-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C18H21NO2/c1-14(2)19(13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3
Standard InChI Key MIAUCQRMTJWYDT-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-Benzyl-N-isopropyl-4-methoxybenzamide features a benzamide backbone where the nitrogen atom is substituted with both a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and an isopropyl group ((CH3)2CH(\text{CH}_3)_2\text{CH}), while the benzamide aromatic ring is para-substituted with a methoxy group (OCH3\text{OCH}_3). The IUPAC name, N-benzyl-4-methoxy-N-propan-2-ylbenzamide, reflects this substitution pattern.

Key Structural Features:

  • Amide functional group: The carbonyl (C=O\text{C=O}) and amine (N-H\text{N-H}) groups enable hydrogen bonding and interactions with biological targets .

  • Methoxy group: Enhances electron density on the aromatic ring, influencing reactivity and binding affinity .

  • Branched isopropyl group: Contributes to steric effects, potentially modulating solubility and metabolic stability.

Discrepancies in Molecular Weight:

Sources report slight variations in molecular weight (283.4 g/mol vs. 290.38 g/mol), likely due to isotopic differences or impurities in synthesized batches.

Synthetic Methodologies

Reaction Pathways and Optimization

The synthesis of N-Benzyl-N-isopropyl-4-methoxybenzamide typically follows a multi-step route starting from 4-methoxybenzoic acid, isopropylamine, and benzyl chloride.

Step 1: Activation of 4-Methoxybenzoic Acid

The carboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or EDC in the presence of DMAP (4-dimethylaminopyridine) . This step generates a reactive intermediate, facilitating amide bond formation.

Step 2: Amidation with Isopropylamine

The activated acid reacts with isopropylamine under controlled conditions (e.g., 0C0^\circ \text{C} to room temperature, inert atmosphere) to yield 4-methoxy-N-isopropylbenzamide.

Step 3: N-Benzylation

The secondary amine undergoes benzylation using benzyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to install the benzyl group . Solvent selection (e.g., DCM or THF) and reaction time (12–24 hours) are critical for achieving high yields.

Example Procedure:

  • Dissolve 4-methoxybenzoic acid (1.52 g, 10 mmol) in anhydrous DCM.

  • Add DCC (2.27 g, 11 mmol) and DMAP (0.12 g, 1 mmol). Stir at 0C0^\circ \text{C} for 30 minutes.

  • Add isopropylamine (0.89 g, 15 mmol) dropwise. Stir at room temperature for 12 hours.

  • Filter, concentrate, and purify via column chromatography (ethyl acetate/hexane).

  • React the intermediate with benzyl chloride (1.26 g, 10 mmol) in THF with K2CO3\text{K}_2\text{CO}_3.

Characterization Data:

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.65–7.45 (m, Ar-H), 4.75 (d, J=5.6HzJ = 5.6 \, \text{Hz}, CH2_2), 3.81 (s, OCH3_3), 2.15 (s, CH3_3) .

  • MS-ESI: m/zm/z 283.4 [M + H+^+.

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP: Estimated at 3.2 (indicating moderate lipophilicity).

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DCM, and THF.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112C112^\circ \text{C}, with decomposition observed above 250C250^\circ \text{C}.

Applications in Chemical Research

Intermediate in Drug Discovery

The compound serves as a precursor for:

  • Dual sEH/PPARγ modulators: Merged scaffolds targeting metabolic and inflammatory diseases .

  • Antimicrobial agents: Modifications to the fatty acid chain or aromatic system could enhance activity .

Catalytic Studies

Pd-NHC complexes (e.g., from RSC Supporting Information ) enable efficient Buchwald-Hartwig aminations, suggesting utility in synthesizing derivatives with varied aryl groups.

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial, anti-inflammatory, and anticancer activities.

  • Structure-Activity Relationships (SAR): Modifying the isopropyl or methoxy groups to optimize potency and selectivity.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

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